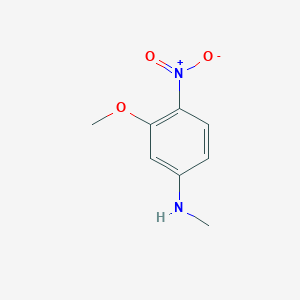

3-methoxy-N-methyl-4-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methoxy-N-methyl-4-nitroaniline: is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, featuring a methoxy group (-OCH3) at the 3-position, a methyl group (-CH3) at the nitrogen atom, and a nitro group (-NO2) at the 4-position of the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Nitration of Aniline Derivatives: The synthesis of 3-methoxy-N-methyl-4-nitroaniline typically begins with the nitration of aniline derivatives. For instance, 3-methoxyaniline can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Methylation: The resulting 3-methoxy-4-nitroaniline can then be methylated at the nitrogen atom using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Reduction: The nitro group in 3-methoxy-N-methyl-4-nitroaniline can be reduced to an amino group (-NH2) using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can also undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid, catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products:

Reduction: 3-methoxy-N-methyl-4-phenylenediamine.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Aplicaciones Científicas De Investigación

Chemistry:

Intermediate in Organic Synthesis: 3-Methoxy-N-methyl-4-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Biology and Medicine:

Potential Therapeutic Agents: Research is ongoing to explore the potential of this compound and its derivatives as therapeutic agents due to their unique chemical properties.

Industry:

Mecanismo De Acción

The mechanism of action of 3-methoxy-N-methyl-4-nitroaniline largely depends on its chemical structure. The nitro group is electron-withdrawing, which affects the electron density on the benzene ring and the nitrogen atom. This can influence the compound’s reactivity and interactions with other molecules. The methoxy group is electron-donating, which can stabilize certain reaction intermediates. The methyl group on the nitrogen atom can affect the compound’s solubility and overall reactivity.

Comparación Con Compuestos Similares

N-Methyl-4-nitroaniline: Similar structure but lacks the methoxy group.

3-Methoxy-N,N-dimethyl-4-nitroaniline: Similar structure but has an additional methyl group on the nitrogen atom.

3-Methoxy-N-methylaniline: Similar structure but lacks the nitro group.

Uniqueness: 3-Methoxy-N-methyl-4-nitroaniline is unique due to the combination of the methoxy, methyl, and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it useful in specific applications such as organic synthesis and as an additive in explosives.

Actividad Biológica

3-Methoxy-N-methyl-4-nitroaniline (C₈H₁₀N₂O₃) is an organic compound that features a benzene ring with a methoxy group, a nitro group, and a methylamino group. This unique structure contributes to its chemical properties and potential biological activities. Understanding its biological activity is essential for assessing its safety and potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Methoxy Group (-OCH₃) : Enhances lipophilicity and may influence interactions with biological membranes.

- Nitro Group (-NO₂) : Known for its role in redox reactions and potential mutagenicity.

- Methylamino Group (-N(CH₃)₂) : Can participate in various chemical reactions, affecting the compound's reactivity.

Potential Toxicological Effects

Research on structurally analogous compounds like 2-methoxy-4-nitroaniline (MNA) indicates several biological activities that may also pertain to this compound:

- Genotoxicity : MNA has been shown to induce mutagenicity in bacterial assays, suggesting that this compound could exhibit similar properties due to the presence of the nitro group .

- Hypersensitivity Reactions : MNA has been associated with contact hypersensitivity in humans, indicating that related nitroanilines might provoke similar immune responses .

- Toxicity Studies : Subacute toxicity studies on MNA revealed adverse effects such as myocardial necrosis in animal models, which raises concerns about the safety profile of related compounds .

The mechanism of action for compounds like this compound may involve:

- Redox Reactions : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can damage cellular components.

- Enzyme Interaction : Similar compounds have been shown to modulate enzyme activity, which could influence metabolic pathways and lead to toxicity.

Case Studies and Research Findings

- Toxicological Profiles : Studies on MNA highlight the importance of evaluating nitroanilines for their toxicological profiles, particularly regarding their mutagenic potential and effects on reproductive health .

- Substituent Effects : The positioning of substituents on the aromatic ring significantly influences biological activity. For example, variations in the position of methoxy and nitro groups have been shown to alter toxicity levels and biological interactions.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₈H₁₀N₂O₃ | Unique substitution pattern; potential mutagenicity |

| 2-Methoxy-4-nitroaniline (MNA) | C₇H₈N₂O₃ | Induces contact hypersensitivity; genotoxicity |

| N-Methyl-3-nitroaniline | C₇H₈N₂O₂ | Lacks methoxy group; different reactivity |

Propiedades

IUPAC Name |

3-methoxy-N-methyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-9-6-3-4-7(10(11)12)8(5-6)13-2/h3-5,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENGNOMTDAOEGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)[N+](=O)[O-])OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.